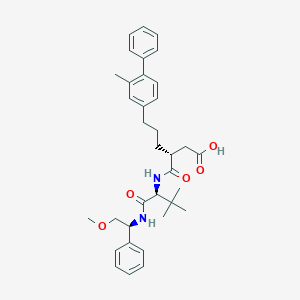
UK 370106
Descripción general
Descripción
UK 370106 es un inhibidor potente y altamente selectivo de la metaloproteinasa de matriz-3 (MMP-3) y la metaloproteinasa de matriz-12 (MMP-12). Ha demostrado una eficacia significativa en la inhibición de estas enzimas, con un valor de IC50 de 23 nanomolares para MMP-3 y 42 nanomolares para MMP-12 . Este compuesto es particularmente notable por su alta selectividad, siendo más de 1200 veces más potente contra MMP-3 y MMP-12 en comparación con otras metaloproteinasas de matriz como MMP-1, MMP-2, MMP-9 y MMP-14 .
Aplicaciones Científicas De Investigación
UK 370106 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las metaloproteinasas de matriz.
Biología: Ayuda a comprender el papel de MMP-3 y MMP-12 en varios procesos biológicos, incluida la remodelación de tejidos y la inflamación.
Mecanismo De Acción
UK 370106 ejerce sus efectos inhibiendo selectivamente MMP-3 y MMP-12. El compuesto se une al sitio activo de estas enzimas, impidiendo que escindan sus sustratos. Esta inhibición reduce la degradación de los componentes de la matriz extracelular, lo cual es crucial en afecciones como las úlceras dérmicas crónicas .
Análisis Bioquímico
Biochemical Properties
UK 370106 interacts with the enzymes MMP-3 and MMP-12, inhibiting their activity . The IC50 values for MMP-3 and MMP-12 are 23 nM and 42 nM respectively . This means that this compound is highly effective at inhibiting these enzymes, even at low concentrations.
Cellular Effects
This compound has been shown to inhibit the cleavage of fibronectin by MMP-3 . Fibronectin is a protein involved in cell adhesion and migration, so this inhibition could potentially affect these cellular processes. This compound has been found to have little effect on keratinocyte migration in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active sites of MMP-3 and MMP-12, inhibiting their ability to cleave their substrate proteins . This inhibition can prevent the breakdown of extracellular matrix components, which is a key process in the development of chronic dermal ulcers .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to be stable and effective over time . It is cleared rapidly from plasma but slowly from dermal tissue, suggesting that it may have long-term effects on cellular function in the skin .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Given its high selectivity for MMP-3 and MMP-12, it is likely that its effects would vary with dosage, with higher doses potentially leading to greater inhibition of these enzymes .
Metabolic Pathways
As an inhibitor of MMP-3 and MMP-12, it could potentially affect the breakdown of extracellular matrix components, which is a key process in many metabolic pathways .
Transport and Distribution
Given its lipophilic nature, it is likely that it can easily cross cell membranes and distribute throughout tissues .
Subcellular Localization
As a small molecule inhibitor, it is likely that it can diffuse throughout the cell and interact with its target enzymes wherever they are located .
Métodos De Preparación
La síntesis de UK 370106 involucra varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética generalmente incluye los siguientes pasos:
Formación de la estructura central: Esto involucra la construcción de la columna vertebral del ácido hexanoico.
Introducción de grupos funcionales: Se introducen varios grupos funcionales para mejorar la selectividad y la potencia del compuesto.
Purificación: El producto final se purifica utilizando técnicas como la cristalización o la cromatografía para lograr una alta pureza.
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucrarían la ampliación del proceso de síntesis de laboratorio, la optimización de las condiciones de reacción y la garantía de una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
UK 370106 principalmente experimenta reacciones de inhibición con metaloproteinasas de matriz. El compuesto no muestra una actividad significativa contra otras metaloproteinasas de zinc como PCP y TACE . Las principales reacciones incluyen:
Inhibición de MMP-3 y MMP-12: This compound inhibe la escisión de fibronectina por MMP-3 con un valor de IC50 de 320 nanomolares.
Falta de actividad contra otras metaloproteinasas: El compuesto muestra una actividad mínima contra MMP-2, MMP-7, MMP-8, MMP-9 y MMP-14.
Comparación Con Compuestos Similares
UK 370106 es único debido a su alta selectividad y potencia contra MMP-3 y MMP-12. Compuestos similares incluyen:
Marimastat: Un inhibidor de metaloproteinasas de matriz de amplio espectro con menos selectividad.
Batimastat: Otro inhibidor de amplio espectro con aplicaciones en terapia contra el cáncer.
This compound destaca por su selectividad significativamente mayor para MMP-3 y MMP-12, lo que lo convierte en una herramienta valiosa para estudiar estas enzimas específicas.
Propiedades
IUPAC Name |
(3R)-3-[[(2S)-1-[[(1S)-2-methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMABJUGSNPHMN-BHYWQNONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CCC[C@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@H](COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




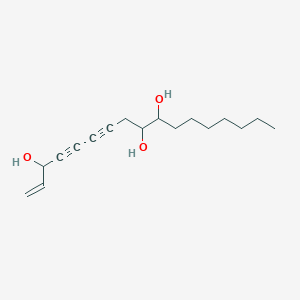
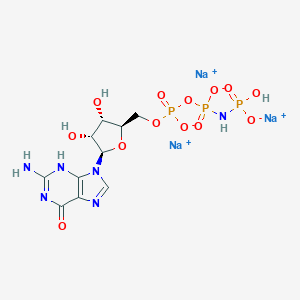


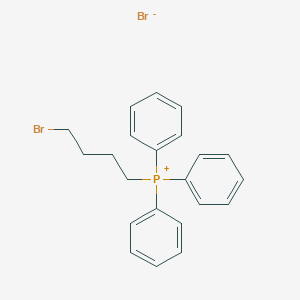
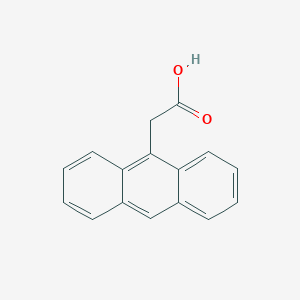
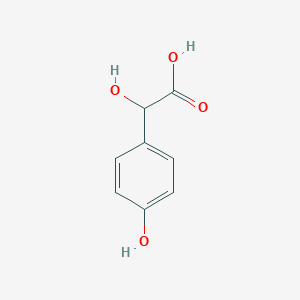
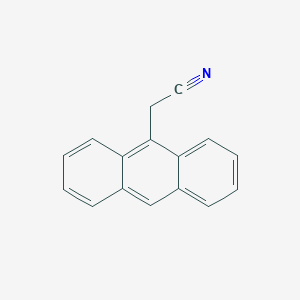
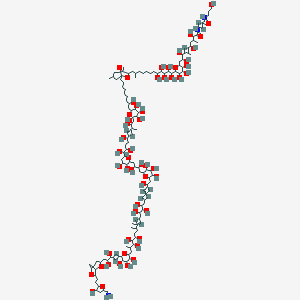
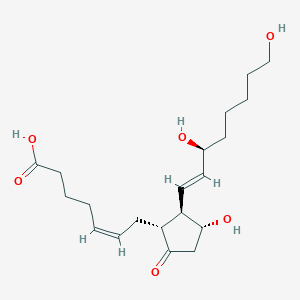
![(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione](/img/structure/B31425.png)
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)
